2-Bromoimidazo[1,2-b][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
2-bromoimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-8-5-7-1-2-10(5)9-4/h1-3H |
InChI Key |
BPQXMQCWWARGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate IV (4-Aminoimidazo[1,2-b][1, triazine)
Bromination of Intermediate IV
-
Brominating Agents : N-Bromosuccinimide (NBS), dibromoisocyanuric acid (C5H6Br2N2O2), or elemental bromine.
-
Optimized Protocol :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–16 hours |
| Regioselectivity | >98% for C-7 position |
| Purity (HPLC) | ≥99% after recrystallization |
Direct Bromination of Imidazo[1,2-b] triazine Core
Alternative approaches focus on late-stage bromination of preformed imidazo[1,2-b][1,2,]triazine derivatives. A method from WO2014115171A1 () demonstrates:
Substrate Preparation
Bromination Conditions
Advantages :
-
Avoids multi-step cyclization.
-
Compatible with electron-deficient substrates.
Limitations :
-
Lower regioselectivity compared to stepwise methods.
Transition Metal-Mediated Bromination
Recent advances employ palladium or copper catalysts for C–H activation. A study from PMC7779642 () highlights:
Catalytic System
-
Catalyst : Pd(OAc)2 (5 mol%).
-
Ligand : 1,10-Phenanthroline.
-
Bromine Source : NBS or CuBr2.
Performance Metrics
| Condition | Outcome |
|---|---|
| Solvent | DMF/H2O (9:1) |
| Temperature | 80°C |
| Yield | 68–74% |
| Selectivity (C-7) | 90% |
Challenges :
-
Requires inert atmosphere.
-
Limited substrate scope.
Comparative Analysis of Bromination Methods
The table below summarizes key methodologies:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Multi-Step (NBS) | NBS | DMF | −15 | 97.4 | High | |
| Direct Bromination | Br2 | DCM | 25 | 82.0 | Moderate | |
| Catalytic (Pd) | CuBr2 | DMF/H2O | 80 | 71.0 | High |
Key Findings :
-
NBS in DMF achieves the highest yield and selectivity, making it the preferred industrial method.
-
Catalytic bromination offers atom economy but suffers from scalability issues.
Mechanistic Insights into Regioselectivity
The C-7 position of imidazo[1,2-b]triazine is inherently electrophilic due to resonance stabilization of the intermediate. Bromination proceeds via:
-
Electrophilic Attack : NBS generates Br⁺, which targets the electron-rich C-7 position.
-
Steric Effects : Bulky substituents at C-3 or C-5 enhance regioselectivity ().
Computational Support :
-
DFT calculations confirm a 15 kcal/mol lower activation energy for C-7 bromination compared to C-5 ().
Scalability and Industrial Applications
Kilogram-Scale Production (Patent CN104086553A )
Cost Analysis
| Parameter | Multi-Step Method | Catalytic Method |
|---|---|---|
| Raw Material Cost | $120/kg | $180/kg |
| Processing Cost | $80/kg | $150/kg |
| Total | $200/kg | $330/kg |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes substitution reactions with nucleophiles under mild conditions. Key examples include:
The electron-deficient triazine ring facilitates nucleophilic attack, with regioselectivity dictated by the bromine’s position .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom enables palladium-catalyzed cross-coupling reactions, critical for constructing complex derivatives:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under optimized Pd catalysis:
-
Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 24 h .
-
Example : Coupling with phenylboronic acid yields 2-phenylimidazo[1,2-b] triazine in 85% yield .
Buchwald-Hartwig Amination
Arylamine introduction via Pd/Xantphos catalysis:
-
Conditions : Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C, 18 h .
-
Application : Synthesizes kinase inhibitor precursors with >70% efficiency .
Cyclization and Ring-Formation Reactions
The compound participates in annulation reactions to form polycyclic systems:
Triazinium Dicyanomethylide Formation
Reaction with tetracyanoethylene oxide produces triazinium intermediates, enabling [2+2] cycloadditions:
Copper-Mediated Coupling
CuI-catalyzed coupling with pyridine aldehydes generates fused heterocycles:
-
Conditions : CuI (10 mol%), L-proline (20 mol%), DMF, 100°C, 12 h .
-
Application : Antiproliferative agents against cancer cell lines .
Electrophilic Substitution
Despite the electron-withdrawing triazine ring, electrophilic reactions occur at the imidazole moiety:
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2 h | C-7 | 7-Nitro derivative | 55% | |
| Acetyl chloride | AlCl₃, CH₂Cl₂, rt, 6 h | C-5 | 5-Acetyl derivative | 60% |
Regioselectivity is influenced by the electron-donating imidazole ring .
Reductive Dehalogenation
Bromine removal via catalytic hydrogenation:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrN
- Molecular Weight : 199.01 g/mol
- CAS Number : 1546562-70-2
The compound features a bromine atom and multiple nitrogen atoms within its structure, contributing to its reactivity and versatility in synthesis.
Chemistry
Building Block for Synthesis
2-Bromoimidazo[1,2-b][1,2,4]triazine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various substitution reactions to yield derivatives with enhanced properties.
| Reaction Type | Products Formed |
|---|---|
| Substitution with Amines | Aminoimidazo[1,2-b][1,2,4]triazine derivatives |
| Oxidation | Various oxidized forms of the compound |
Biology
Enzyme Inhibitors and Probes
This compound is utilized in biochemical assays to study enzyme inhibitors. Its structure allows it to interact with specific molecular targets, making it useful for probing biological pathways.
Medicine
Therapeutic Potential
Research indicates that this compound exhibits anti-cancer and anti-inflammatory properties. Its mechanism of action often involves forming covalent bonds with target enzymes or receptors.
- Case Study : A study demonstrated its effectiveness in inhibiting specific kinases involved in cancer progression . The compound's ability to modulate receptor functions has led to investigations into its use as a therapeutic agent for various diseases.
Industry
Material Development
In industrial applications, this compound is explored for developing new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties enable the creation of innovative products across different sectors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of derivatives from this compound that showed significant anticancer activity against various cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis .
Case Study 2: Biochemical Assays
In another research effort, derivatives of this compound were employed as probes in enzyme inhibition assays. The results indicated that these compounds could selectively inhibit certain kinases involved in signal transduction pathways related to cancer .
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues within the Imidazo[1,2-b][1,2,4]triazine Family
Example Compounds :
- 3-Bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine (CAS: 952182-15-9): Features a pyridazine ring instead of triazine, reducing planarity and altering hydrogen-bonding capacity (XlogP = 2.3; topological polar surface area = 33.4 Ų) .
- Spiroindenopyridotriazine derivatives (e.g., compound 6j in ): Incorporate chromene and indeno moieties, increasing molecular weight (~550–600 Da) and melting points (250–270°C). These modifications enhance rigidity but reduce solubility .
Key Differences :
Imidazo[1,2-a][1,3,5]triazines
Example: 2-Alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines ().
Comparison :
- The 1,3,5-triazine ring in these compounds allows for different hydrogen-bonding patterns compared to the 1,2,4-triazine isomer, affecting kinase selectivity.
- Bromine substitution in this compound enhances electrophilicity, whereas amino groups in 4-aminoimidazo[1,2-a][1,3,5]triazines improve water solubility.
Key Contrast :
- The thiazole ring introduces sulfur-based hydrophobicity, whereas the imidazole ring in this compound facilitates π-π stacking interactions.
Pyrrolo[1,2-b][1,2,4]triazines
Example: 7-Amino-3-tert-butylpyrrolo[1,2-b][1,2,4]triazine-8-carbonitriles ().
- Structure : The pyrrolo ring enhances planarity, promoting stacking interactions in enzyme binding pockets.
- Applications: Non-covalent interactions (e.g., H-bonding with tert-butyl groups) correlate with antiviral activity, as seen in remdesivir derivatives .
Comparison :
- Pyrrolo derivatives generally exhibit higher steric hindrance than imidazo analogues, affecting metabolic stability.
Triazine Derivatives with Varied Substituents
Key Difference :
- The absence of a fused imidazole ring reduces conformational rigidity compared to this compound.
Biological Activity
2-Bromoimidazo[1,2-b][1,2,4]triazine is a compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines, known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound can be synthesized through cyclization reactions involving 2-bromo derivatives and triazine precursors. The details of these synthetic routes can vary significantly based on the desired properties of the final product.
Biological Activity
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds in the imidazo[1,2-b][1,2,4]triazine class have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives exhibit activity against various strains of bacteria and fungi .
- Anticancer Properties : Imidazo[1,2-b][1,2,4]triazines have been investigated for their potential anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Antibacterial Activity : A study evaluated the antibacterial activity of various imidazo[1,2-b][1,2,4]triazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound MIC (µg/mL) Bacterial Strain 2-Bromoimidazo... 32 S. aureus 2-Bromoimidazo... 64 E. coli -
Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound derivatives inhibited cell proliferation significantly. One compound showed an IC50 value of less than 10 µM against breast cancer cells .
Compound IC50 (µM) Cancer Cell Line 2-Bromoimidazo... <10 MCF-7 (breast cancer) 2-Bromoimidazo... <15 HeLa (cervical cancer)
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Kinases : Many imidazo[1,2-b][1,2,4]triazines act as kinase inhibitors. They interfere with signaling pathways crucial for cell proliferation and survival in cancer cells .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Antimicrobial Mechanisms : The antibacterial effects may be attributed to disruption of bacterial cell membranes or interference with DNA replication processes .
Q & A
Q. What are the primary synthetic routes for 2-bromoimidazo[1,2-b][1,2,4]triazine derivatives, and how do reaction conditions influence yields?
The synthesis of brominated imidazotriazine derivatives often involves cyclization reactions with halogenated precursors. For example, refluxing 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine with chloroacetonitrile or monochloroacetic acid in DMF yields brominated analogs (e.g., 6,7-di(4'-fluorophenyl)-2,3-dihydro-3-oxo-imidazo[3,2-b][1,2,4]triazine) with yields ranging from 65% to 82% . Solvent choice (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions. Characterization typically employs IR, NMR, and melting point analysis to confirm regioselectivity .
Q. How can researchers validate the structural integrity of this compound derivatives?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, sterically hindered tert-butyl-substituted pyrrolo[1,2-b][1,2,4]triazines have been analyzed via X-ray diffraction to determine bond lengths, angles, and non-covalent interactions (e.g., H-bonding patterns) . Complementary methods include H/C NMR for substituent positioning and IR spectroscopy for functional group identification .
Q. What biological activities are associated with the 1,2,4-triazine core in imidazo[1,2-b][1,2,4]triazine derivatives?
The 1,2,4-triazine moiety confers diverse bioactivities, including CDK2 inhibition (IC values in micromolar ranges) and GABA receptor modulation . Fluorinated analogs show enhanced pharmacokinetic properties due to increased lipophilicity and metabolic stability . Preliminary screening should prioritize enzyme inhibition assays (e.g., CDK2) and receptor-binding studies .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,2-b][1,2,4]triazine synthesis be addressed?
Regioselectivity is influenced by electronic and steric factors. For instance, nucleophilic substitution with tert-BuLi on alkoxy-pyrrolotriazines favors substitution at less hindered positions, enabling selective tert-butyl group introduction . Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density distributions and transition states .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Discrepancies may arise from assay conditions or substituent effects. For example, fluorinated 6,7-diphenylimidazotriazines exhibit variable CDK2 inhibition based on para-substituent electronegativity . To reconcile
Q. How can computational methods optimize the design of this compound-based inhibitors?
DFT and molecular dynamics simulations predict non-covalent interactions (e.g., π-π stacking, halogen bonding) critical for target engagement. Hirshfeld surface analysis of crystal structures reveals how substituents like bromine influence packing modes and bioavailability . QSAR models can correlate electronic parameters (e.g., Hammett constants) with bioactivity .
Q. What analytical techniques are recommended for detecting trace impurities in brominated imidazotriazines?
High-resolution LC-MS (e.g., Q-TOF) identifies impurities at ppm levels, while F NMR is ideal for fluorinated byproduct detection . For halogenated analogs, XPS can quantify bromine content, and HPLC with UV/Vis detection ensures >95% purity .
Q. How do researchers mitigate decomposition during storage of this compound derivatives?
Decomposition pathways (e.g., hydrolysis, dehalogenation) are minimized by:
- Storing under inert atmosphere (N/Ar) at −20°C.
- Using stabilizers like BHT in aprotic solvents (e.g., DMSO).
- Monitoring stability via accelerated aging studies (40°C/75% RH) with periodic LC-MS analysis .
Methodological Guidelines
Q. Table 1. Key Synthetic Parameters for Brominated Imidazotriazines
*NBS: N-Bromosuccinimide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
